6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid
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Overview
Description
6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethoxyphenoxy group. The molecular formula of this compound is C12H9BF3NO4, and it has a molecular weight of 299.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s molecular targets and pathways include:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-Pyridinylboronic acid
Comparison: 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid is unique due to the presence of both a trifluoromethoxyphenoxy group and a pyridinylboronic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity in Suzuki–Miyaura coupling reactions, compared to similar compounds .
Properties
Molecular Formula |
C12H9BF3NO4 |
---|---|
Molecular Weight |
299.01 g/mol |
IUPAC Name |
[6-[4-(trifluoromethoxy)phenoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO4/c14-12(15,16)21-10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)13(18)19/h1-7,18-19H |
InChI Key |
KURRYDBXMLRFJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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